molecular formula C13H9NO4 B3029475 6-(4-Carboxyphenyl)nicotinic acid CAS No. 676339-81-4

6-(4-Carboxyphenyl)nicotinic acid

Cat. No.: B3029475
CAS No.: 676339-81-4
M. Wt: 243.21
InChI Key: BKXRBGAQGOLFPW-UHFFFAOYSA-N
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Description

6-(4-Carboxyphenyl)nicotinic acid: is an organic compound with the molecular formula C13H9NO4 . It is a derivative of nicotinic acid, featuring a carboxyphenyl group attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxyphenyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like zinc nitrate. The reaction is carried out at elevated temperatures (around 130°C) for an extended period (approximately 72 hours) in an autoclave under high pressure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(4-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways. The compound’s ability to coordinate with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 6-(4-Carboxyphenyl)nicotinic acid is unique due to its dual functional groups (carboxyphenyl and nicotinic acid), which provide versatile reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic frameworks and coordination compounds .

Properties

IUPAC Name

6-(4-carboxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXRBGAQGOLFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687453
Record name 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676339-81-4
Record name 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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